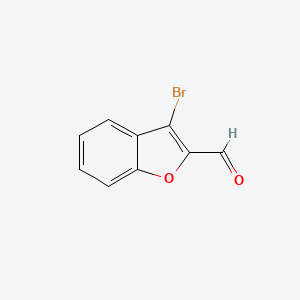

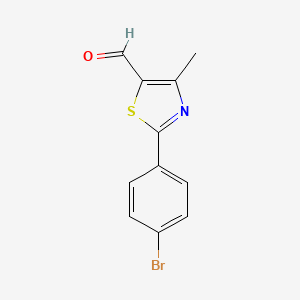

3-Bromo-1-benzofuran-2-carbaldehyde

Overview

Description

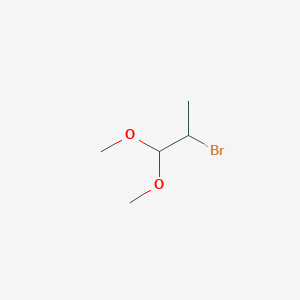

3-Bromo-1-benzofuran-2-carbaldehyde is a chemical compound that is part of the benzofuran family, which are heterocyclic compounds containing a fused benzene and furan ring system. The presence of a bromine atom and an aldehyde group in the compound suggests potential reactivity for further chemical transformations, particularly in the field of organic synthesis where such moieties are valuable for constructing complex molecules.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various catalytic processes. For instance, a CuI-catalyzed domino process allows for the formation of 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters. This method involves an intermolecular carbon-carbon bond formation followed by an intramolecular carbon-oxygen bond formation, indicating a potential pathway for the synthesis of 3-Bromo-1-benzofuran-2-carbaldehyde derivatives . Additionally, palladium catalysis has been employed to convert 3-bromo-2H-coumarins to benzofuran-coumarin compounds, which involves a C-H activation and a ring contraction, suggesting that similar palladium-catalyzed methods could be applicable for synthesizing related 3-bromo-benzofuran compounds .

Molecular Structure Analysis

While the specific molecular structure of 3-Bromo-1-benzofuran-2-carbaldehyde is not directly discussed in the provided papers, related compounds have been studied using X-ray diffraction analysis. For example, the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was determined, which could provide insights into the structural aspects of brominated aromatic aldehydes . These techniques are crucial for confirming the molecular geometry and electronic structure of such compounds.

Chemical Reactions Analysis

The reactivity of brominated aldehydes in chemical reactions is well-documented. For instance, β-bromovinyl aldehydes can undergo palladium-catalyzed carbonylative cyclization to form furan derivatives . This indicates that 3-Bromo-1-benzofuran-2-carbaldehyde could potentially participate in similar carbonylative cyclization reactions, leading to diverse furan-based structures. Moreover, the Knoevenagel reaction has been used to synthesize polymers from dihydrobenzofuro benzofuran dicarbaldehyde, which suggests that aldehydes with benzofuran moieties can engage in condensation reactions to form polymeric materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-1-benzofuran-2-carbaldehyde can be inferred from studies on related compounds. For example, solvatochromic and photophysical studies of bromophenyl derivatives provide information on how the compound's emission spectrum and quantum yield vary in different solvents, which is relevant for understanding the behavior of 3-Bromo-1-benzofuran-2-carbaldehyde in various environments . Additionally, the synthesis of polymers containing benzofuran units indicates that such compounds can exhibit good solubility in organic solvents and possess desirable thermal properties .

Scientific Research Applications

Synthesis of Novel Heterocycles

3-Bromo-1-benzofuran-2-carbaldehyde has been utilized as a precursor for synthesizing a variety of novel heterocycles. Researchers have developed methods to generate diverse compounds by reacting it with other chemicals, showcasing its versatility in organic synthesis. The resulting compounds have been structurally characterized by spectroscopic methods, underscoring the potential of 3-Bromo-1-benzofuran-2-carbaldehyde in facilitating the development of new chemical entities with potential applications in various fields (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

Catalytic Domino Processes

Another significant application involves its use in catalytic domino processes to synthesize benzofurans. For instance, a domino transformation catalyzed by CuI successfully converted derivatives of 3-Bromo-1-benzofuran-2-carbaldehyde into 2,3-disubstituted benzofurans. This process highlights its utility in constructing complex molecular frameworks efficiently, offering a pathway to substances that might possess valuable pharmacological properties (Lu, Wang, Zhang, & Ma, 2007).

Palladium-Catalyzed Transformations

The compound also plays a critical role in palladium-catalyzed transformations. A notable study reported the conversion of 3-Bromo-2H-coumarins to 3-(Benzofuran-2-yl)-2H-coumarins under palladium catalysis. This method involves multiple bond formations and transformations in a single step, demonstrating the compound's utility in facilitating complex chemical reactions. Additionally, the photophysical properties of the synthesized compounds were explored, indicating potential applications in material science or as probes in biological systems (Galvani et al., 2017).

Antimicrobial Applications

Furthermore, derivatives of 3-Bromo-1-benzofuran-2-carbaldehyde have been investigated for their antimicrobial properties. Through the synthesis of benzofuran aryl ureas and carbamates, researchers have explored the biological significance of these compounds. This research direction not only expands the chemical utility of 3-Bromo-1-benzofuran-2-carbaldehyde but also paves the way for potential therapeutic applications (Kumari, Mathada, Kumar, Suda, & Basavaraja, 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

3-bromo-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHLNJBEPAUFOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90491564 | |

| Record name | 3-Bromo-1-benzofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1-benzofuran-2-carbaldehyde | |

CAS RN |

38281-52-6 | |

| Record name | 3-Bromo-1-benzofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90491564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1-benzofuran-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B1280005.png)